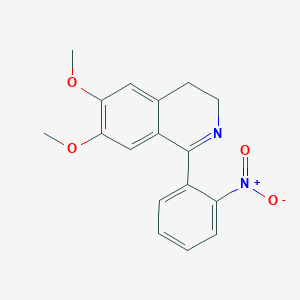

6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline

Description

Properties

IUPAC Name |

6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-22-15-9-11-7-8-18-17(13(11)10-16(15)23-2)12-5-3-4-6-14(12)19(20)21/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLENIIUOGVFSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319024 | |

| Record name | MLS003170941 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60888-85-9 | |

| Record name | MLS003170941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003170941 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

- Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate at reflux (6 hours) to generate an intermediate formamide derivative.

- Acylation : The formamide intermediate is treated with oxalyl chloride in dichloromethane at 10–20°C, forming a reactive acyl chloride species.

- Cyclization : Phosphotungstic acid (0.15 g) catalyzes ring closure at 50–55°C, followed by methanol addition to precipitate the product.

This method achieves 80% yield with ≥99.0% purity and ≤0.15% single impurities. Notably, it avoids noble metal catalysts and minimizes waste generation compared to earlier routes requiring trifluoroacetic acid or RuCl₂(PPh₃)₃.

Acid-Catalyzed Cyclization of Amide Precursors

WO2011082700A1 describes an alternative route via Friedel-Crafts acylation and acid-catalyzed cyclization. The synthesis begins with N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-trifluoromethylphenyl)propionamide, which undergoes cyclization in chlorinated solvents (e.g., dichloromethane) or nitrobenzene using phosphorus oxychloride.

Critical Process Parameters

- Catalyst : Phosphorus oxychloride (1–3 equivalents) at 20°C to solvent boiling point.

- Reaction Time : 2–24 hours, depending on temperature.

- Isolation : Extraction and crystallization yield >98% purity, with near-quantitative conversion.

This method’s scalability is enhanced by avoiding expensive solvents like acetonitrile, though safety concerns arise from using nitrobenzene.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs differ in substituents at position 1 and additional modifications (Table 1).

Table 1: Structural Comparison of Selected Dihydroisoquinoline Derivatives

| Compound Name | Position 1 Substituent | Additional Modifications | Molecular Weight |

|---|---|---|---|

| 6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline | 2-Nitrophenyl | None | 326.32 g/mol |

| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | 2-Chlorophenyl | Methyl group at position 3 | 317.78 g/mol |

| 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline | Thiophen-2-yl | None | 273.35 g/mol |

| 6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-3,4-dihydroisoquinoline | 3,4,5-Trimethoxybenzyl | Precursor to mivacurium chloride | 415.45 g/mol |

| 6,7-Dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline | Pyridin-3-yl | None | 282.30 g/mol |

Key Observations :

Key Observations :

- Asymmetric Hydrogenation : The target compound achieves high enantioselectivity (88–92% ee) using iridium catalysts, whereas the mivacurium precursor requires ruthenium-based systems for >95% ee .

- Reissert Reactions : Buffered conditions (pH 8) improve yields for thiophene-substituted derivatives by minimizing side reactions .

Key Observations :

Physicochemical Properties

Table 4: Physicochemical Data

| Compound Name | Purity (%) | Solubility | Boiling Point (°C) |

|---|---|---|---|

| This compound | 95 | DCM, DMSO | 506 (predicted) |

| DIQ | >98 | Ethanol, chloroform | 320 (decomposes) |

| Thiophen-2-yl derivative | 95 | Acetonitrile | 450 (predicted) |

| Mivacurium precursor | 99 | Methanol | N/A |

Key Observations :

- Nitro Group Impact : The nitro substituent increases molecular polarity, enhancing solubility in polar aprotic solvents like DMSO .

Biological Activity

6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C16H18N2O4

- Molecular Weight : 302.33 g/mol

- Structural Characteristics : The compound features a tetrahydroisoquinoline core with methoxy and nitrophenyl substituents that significantly influence its biological activity.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits notable biological activity:

1. Antiviral Activity

Recent studies have demonstrated the compound's potential as an inhibitor of HIV-1 reverse transcriptase (RT). In vitro assays showed that several synthesized analogues of this compound exhibited over 50% inhibition at a concentration of 100 μM. Notably, compounds 8h and 8l displayed inhibition rates of 74.82% and 72.58%, respectively .

| Compound | Inhibition (%) at 100 μM |

|---|---|

| 8h | 74.82 |

| 8l | 72.58 |

2. Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease. Tetrahydroisoquinoline derivatives have been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme implicated in dopamine metabolism . This inhibition may enhance dopaminergic signaling and provide therapeutic benefits.

3. Antimicrobial Activity

In addition to its antiviral properties, derivatives of this compound have shown antimicrobial activity against various bacterial strains. For instance, certain analogues were effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

Case Study: HIV-1 Inhibition

A detailed study synthesized thirty analogues of this compound and evaluated their activity against HIV-1 RT. The structure-activity relationship (SAR) indicated that electron-donating groups at the para position of the phenyl ring enhanced inhibitory potency .

Case Study: Neuroprotection

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models of Parkinson's disease. The results indicated that these compounds could reduce neuroinflammation and oxidative stress markers, contributing to neuronal survival .

Q & A

Q. What are the standard synthetic routes for preparing 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline?

The compound is typically synthesized via the Bischler–Napieralski reaction , a cyclodehydration method using a β-phenylethylamide precursor. For example, 2-nitrobenzamide derivatives can be treated with a cyclizing agent (e.g., POCl₃ or PPA) to form the dihydroisoquinoline core. Subsequent demethylation or functionalization steps may be required to install the 6,7-dimethoxy groups . Purification often involves recrystallization or column chromatography using chloroform/methanol gradients.

Q. How is structural characterization performed for this compound?

Characterization relies on multinuclear NMR (¹H, ¹³C) , IR spectroscopy , and mass spectrometry . For instance:

- ¹H-NMR : Aromatic protons in the 6,7-dimethoxy groups appear as singlets at δ 3.70–3.90 ppm, while the 2-nitrophenyl substituent shows distinct splitting patterns (e.g., doublets at δ 7.40–8.20 ppm) .

- MS : Electron ionization (EI-MS) typically reveals the molecular ion peak [M⁺] at m/z 326.3 (C₁₇H₁₅N₂O₄⁺).

Q. What strategies are used to isolate and purify the hydrochloride salt form?

The free base is treated with HCl gas or concentrated HCl in anhydrous ether to form the hydrochloride salt. The product is precipitated, filtered, and washed with cold acetone. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (e.g., 255–257°C dec.) .

Q. How can analytical methods be validated for this compound in drug development?

Method validation follows ICH guidelines, including:

- Linearity : Calibration curves (1–100 µg/mL) with R² > 0.999.

- Accuracy/Precision : Spiked recovery tests (98–102%) and interday RSD < 2%. Deuterated analogs (e.g., D₆-dimethoxy derivatives) serve as internal standards for LC-MS quantification .

Advanced Research Questions

Q. What diastereoselective strategies are applicable to synthesize enantiomerically pure derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) can induce stereocontrol during cyclization. For example, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was synthesized with >95% ee using a chiral pool approach .

Q. How can computational modeling predict the compound’s biological activity and toxicity?

In silico tools (e.g., SwissADME, ProTox-II) assess:

- Pharmacokinetics : LogP (~2.5) and CNS permeability (Blood-Brain Barrier score: −0.8).

- Toxicity : Predicted LD₅₀ > 500 mg/kg (oral, rat). Molecular docking studies (AutoDock Vina) evaluate binding affinity to targets like serotonin receptors .

Q. What mechanistic insights explain regioselectivity in nitrophenyl group installation?

The 2-nitrophenyl group’s meta-directing effects influence electrophilic substitution. DFT calculations (Gaussian 09) show that nitration at the ortho position is kinetically favored due to lower activation energy (ΔG‡ = 28.5 kcal/mol) compared to para .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., overlapping NMR signals)?

- 2D-NMR (COSY, HSQC) clarifies coupling patterns and assigns quaternary carbons.

- Variable Temperature NMR (VT-NMR) distinguishes dynamic broadening from impurities. For example, overlapping methoxy signals at δ 3.85 ppm can be resolved at 313 K .

Q. What role do isotopic labels (e.g., D₆-dimethoxy groups) play in metabolic studies?

Deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) enable tracer studies via LC-MS/MS to track metabolic pathways. The D₆ label reduces metabolic cleavage rates, improving detection limits in vivo .

Q. How is the compound evaluated for pharmacological activity (e.g., contractile effects)?

Ex vivo assays using isolated tissue preparations (e.g., rat aortic rings) measure dose-dependent vasoconstriction. EC₅₀ values are calculated from concentration-response curves, with statistical validation via ANOVA (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.